Purpurogallin

Content Navigation

Standardizing peroxidase activity? Purpurogallin is the definitive reference to eliminate unit definition inconsistencies and ensure regulatory acceptance. • Defines purpurogallin unit for enzyme lot certification. • Achieves 314-fold chemiluminescent signal enhancement with boronate, enabling fmol-level detection. • Stable xanthine oxidase inhibitor (IC50=0.2 µM) free from pH-dependent conversion artifacts. • Specific TLR1/2 antagonist for immunological pathway modeling.

CAS Number

Product Name

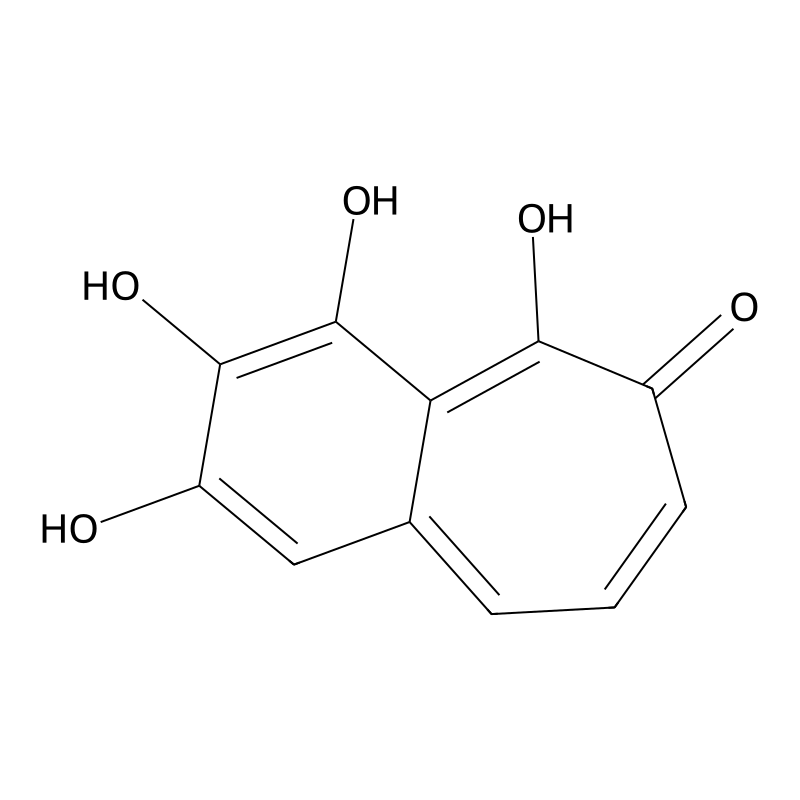

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Purpurogallin (CAS 569-77-7) is a highly potent benzotropolone-derived natural phenol, widely procured as a primary reference standard for peroxidase enzyme activity and a specific small-molecule inhibitor of both xanthine oxidase (XO) and the Toll-like receptor 1/2 (TLR1/2) complex[REFS-1, REFS-2]. Unlike generic phenolic antioxidants, purpurogallin possesses a unique fused-ring structure resulting from the oxidative dimerization of pyrogallol. In industrial and biochemical applications, it is utilized to establish standardized enzyme activity units (the 'purpurogallin number'), design ultra-sensitive chemiluminescent diagnostic assays, and serve as a stable, highly specific baseline in inflammatory pathway modeling [3].

Research Fit

References

- [1] Honda et al., 'Conversion to purpurogallin, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol.' Free Radical Biology and Medicine, 2017.

- [2] Cheng et al., 'Discovery of small molecule inhibitors of the TLR1-TLR2 complex.' Chemistry & Biology, 2012.

- [3] Oosterveld et al., 'Peroxidase Can Perform the Hydroxylation Step in the Oxidative Cascade during Oxidation of Tea Catechins.' Journal of Agricultural and Food Chemistry, 2016.

Substituting purpurogallin with its precursor pyrogallol or generic peroxidase substrates like guaiacol and ABTS compromises assay reproducibility and mechanistic accuracy. Pyrogallol is highly unstable at physiological pH (7.4) and spontaneously oxidizes into purpurogallin, meaning that biological or inhibitory data attributed to pyrogallol is often an artifact of in situ purpurogallin formation [1]. Furthermore, in enzyme standardization, substituting purpurogallin-based unit definitions with ABTS or guaiacol prevents direct comparison against decades of historical peroxidase literature and regulatory filings [3]. For specialized chemiluminescence assays, generic phenols fail to achieve the >300-fold signal enhancement observed with purpurogallin/boronate systems, directly limiting the detection threshold of diagnostic kits [2].

Substitution Risk

Benzotropolone core provides distinct multi-target profile; simpler phenolics lack comparable XO affinity and radical scavenging breadth.

Membrane-associated cytoprotection may not be replicated by purely hydrophilic (ascorbate) or lipophilic (Trolox) alternatives.

Anti-MRSA and anti-Bcl-xL activities are absent in structural analogs like hinokitiol; substitution may invalidate target-specific assays.

References

- [1] Honda et al., 'Conversion to purpurogallin, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol.' Free Radical Biology and Medicine, 2017.

- [2] Kricka et al., 'New enhancers for the chemiluminescent peroxidase catalysed chemiluminescent oxidation of pyrogallol and purpurogallin.' Journal of Bioluminescence and Chemiluminescence, 1996.

- [3] Oosterveld et al., 'Peroxidase Can Perform the Hydroxylation Step in the Oxidative Cascade during Oxidation of Tea Catechins.' Journal of Agricultural and Food Chemistry, 2016.

Xanthine Oxidase Inhibitory Potency

In physiological models (pH 7.4), pyrogallol is unstable and converts to purpurogallin, which acts as the true active XO inhibitor. Purpurogallin demonstrates an IC50 of 0.2 µM for XO, significantly outperforming its precursor pyrogallol (IC50 = 1.6 µM) and other phenolic inhibitors like 1,4-Dicaffeoylquinic acid (IC50 = 7.36 µM) [1].

| Evidence Dimension | Xanthine Oxidase (XO) Inhibition (IC50) |

| Target Compound Data | 0.2 µmol/L |

| Comparator Or Baseline | Pyrogallol (1.6 µmol/L) |

| Quantified Difference | 8-fold higher inhibitory potency |

| Conditions | In vitro XO inhibition assay at physiological pH 7.4 |

Procuring purpurogallin directly eliminates the variability of in situ precursor conversion, providing a highly potent, stable inhibitor for hyperuricemia and gout research.

vs pyrogallol 1.6 µM (8×)

vs allopurinol 7.82 µM (39×)

Chemiluminescent Signal Amplification

When utilized in horseradish peroxidase (HRP) catalyzed chemiluminescent oxidation assays with 4-biphenylboronic acid as an enhancer, purpurogallin yields a massive 314-fold increase in peak light emission. In contrast, its precursor pyrogallol only achieves a 13.7-fold enhancement under identical conditions[1].

| Evidence Dimension | Peak light emission enhancement |

| Target Compound Data | 314-fold enhancement |

| Comparator Or Baseline | Pyrogallol (13.7-fold enhancement) |

| Quantified Difference | 22.9-fold greater signal amplification |

| Conditions | HRP-catalyzed chemiluminescent oxidation with 4-biphenylboronic acid enhancer |

The massive signal enhancement makes purpurogallin the superior substrate choice for developers of ultra-sensitive peroxidase-based diagnostic kits.

TLR1/2 Inhibition Specificity

Purpurogallin (identified as NCI35676) specifically inhibits TLR1/2 signaling with an IC50 of 2.45 ± 0.25 µM without exhibiting significant cytotoxicity. Crucially, it specifically blocks Pam3CSK4-induced TLR1/2 activation without cross-reacting with other homologous Toll-like receptors, establishing it as a highly selective baseline compared to broad-spectrum inflammatory inhibitors [1].

| Evidence Dimension | TLR1/2 Complex Activation Inhibition (IC50) |

| Target Compound Data | 2.45 ± 0.25 µM |

| Comparator Or Baseline | Broad-spectrum TLR inhibitors (lack homologous specificity) |

| Quantified Difference | >70% inhibition at 3.0 µM with confirmed TLR1/2 specificity |

| Conditions | Fluorescence anisotropy and whole-cell assays blocking Pam3CSK4 |

Offers a validated, non-cytotoxic small-molecule tool specifically targeting the TLR1/2 complex for precise immunological pathway modeling.

39% lower necrosis area

Peroxidase Activity Standardization

The universal definition of peroxidase activity is based on the conversion of pyrogallol to purpurogallin. One unit (U) is strictly defined as the amount of enzyme that converts 1 µmol of pyrogallol into purpurogallin per minute at pH 6.0 and 20 °C. Substituting this standard with alternative substrates like ABTS or guaiacol breaks traceability with established commercial enzyme benchmarks [1].

| Evidence Dimension | Specific Activity Unit Definition |

| Target Compound Data | 1 U = 1 µmol pyrogallol converted to purpurogallin/min |

| Comparator Or Baseline | ABTS/Guaiacol (alternative colorimetric substrates) |

| Quantified Difference | Provides the definitive historical baseline for commercial HRP |

| Conditions | Standardized peroxidase assay at pH 6.0, 20 °C |

Utilizing the purpurogallin unit is mandatory for commercial enzyme manufacturers to align with universally accepted regulatory and quality control benchmarks.

Prolyl endopeptidase IC50 16 μM

Peroxidase Enzyme Standardization

Purpurogallin is the definitive product standard used to calculate and certify the specific activity of commercial peroxidase batches. By measuring the conversion of pyrogallol to purpurogallin, manufacturers ensure their enzyme lots comply with historical 'purpurogallin unit' definitions required for regulatory and industrial acceptance [1].

Ultra-Sensitive Chemiluminescent Diagnostics

Due to its ability to achieve a 314-fold signal enhancement in the presence of boronate enhancers, purpurogallin is integrated into HRP-based assay kits where fmol-level detection limits are required, vastly outperforming standard pyrogallol substrates [2].

Xanthine Oxidase Inhibitor Development

Employed as a highly potent (IC50 = 0.2 µM), stable positive control in the screening of novel therapeutics for gout and hyperuricemia, bypassing the instability and pH-dependent conversion artifacts associated with pyrogallol [3].

TLR1/2 Pathway Modeling

Utilized as a specific, non-cytotoxic small-molecule antagonist in immunological research to block Pam3CSK4-induced activation, providing a reliable baseline for studying TLR1/2 heterodimer signaling without off-target homologous TLR interference [4].

Application Fit

References

- [1] Oosterveld et al., 'Peroxidase Can Perform the Hydroxylation Step in the Oxidative Cascade during Oxidation of Tea Catechins.' Journal of Agricultural and Food Chemistry, 2016.

- [2] Kricka et al., 'New enhancers for the chemiluminescent peroxidase catalysed chemiluminescent oxidation of pyrogallol and purpurogallin.' Journal of Bioluminescence and Chemiluminescence, 1996.

- [3] Honda et al., 'Conversion to purpurogallin, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol.' Free Radical Biology and Medicine, 2017.

- [4] Cheng et al., 'Discovery of small molecule inhibitors of the TLR1-TLR2 complex.' Chemistry & Biology, 2012.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

2: Park HY, Kim TH, Kim CG, Kim GY, Kim CM, Kim ND, Kim BW, Hwang HJ, Choi YH. Purpurogallin exerts anti inflammatory effects in lipopolysaccharide stimulated BV2 microglial cells through the inactivation of the NF κB and MAPK signaling pathways. Int J Mol Med. 2013 Nov;32(5):1171-8. doi: 10.3892/ijmm.2013.1478. Epub 2013 Aug 30. PubMed PMID: 24002379.

3: Ghadiri M, Kariminia HR, Roosta Azad R. Spectrophotometric determination of sulfide based on peroxidase inhibition by detection of purpurogallin formation. Ecotoxicol Environ Saf. 2013 May;91:117-21. doi: 10.1016/j.ecoenv.2013.01.015. Epub 2013 Feb 20. PubMed PMID: 23433554.

4: Kim TH, Ku SK, Lee IC, Bae JS. Anti-inflammatory functions of purpurogallin in LPS-activated human endothelial cells. BMB Rep. 2012 Mar;45(3):200-5. doi: 10.5483/BMBRep.2012.45.3.200. PubMed PMID: 22449709.

5: Remias D, Schwaiger S, Aigner S, Leya T, Stuppner H, Lütz C. Characterization of an UV- and VIS-absorbing, purpurogallin-derived secondary pigment new to algae and highly abundant in Mesotaenium berggrenii (Zygnematophyceae, Chlorophyta), an extremophyte living on glaciers. FEMS Microbiol Ecol. 2012 Mar;79(3):638-48. doi: 10.1111/j.1574-6941.2011.01245.x. Epub 2011 Nov 30. PubMed PMID: 22092588.

6: Huang YL, Tsujita T, Tanaka T, Matsuo Y, Kouno I, Li DP, Nonaka G. Triterpene hexahydroxydiphenoyl esters and a quinic acid purpurogallin carbonyl ester from the leaves of Castanopsis fissa. Phytochemistry. 2011 Nov;72(16):2006-14. doi: 10.1016/j.phytochem.2011.07.007. Epub 2011 Aug 8. PubMed PMID: 21831402.

7: Mahmoud ME, Hafez OF, Osman MM, Yakout AA, Alrefaay A. Hybrid inorganic/organic alumina adsorbents-functionalized-purpurogallin for removal and preconcentration of Cr(III), Fe(III), Cu(II), Cd(II) and Pb(II) from underground water. J Hazard Mater. 2010 Apr 15;176(1-3):906-12. doi: 10.1016/j.jhazmat.2009.11.122. Epub 2009 Nov 27. PubMed PMID: 20031308.

8: Nakano S, Sakamoto K, Takenobu A, Kawashima T. Flow-injection chemiluminescent determination of vanadium(IV) and total vanadium by means of catalysis on the periodate oxidation of purpurogallin. Talanta. 2002 Dec 6;58(6):1263-70. PubMed PMID: 18968864.

9: Miyazaki K, Arai S, Iwamoto T, Takasaki M, Tomoda A. Metabolism of pyrogallol to purpurogallin by human erythrocytic hemoglobin. Tohoku J Exp Med. 2004 Aug;203(4):319-30. PubMed PMID: 15297737.

10: O'Coinceanainn M, Astill C, Baderschneider B. Coordination of aluminium with purpurogallin and theaflavin digallate. J Inorg Biochem. 2003 Sep 1;96(4):463-8. PubMed PMID: 13678812.

11: Abou-Karam M, Shier WT. Inhibition of oncogene product enzyme activity as an approach to cancer chemoprevention. Tyrosine-specific protein kinase inhibition by purpurogallin from Quercus sp. nutgall. Phytother Res. 1999 Jun;13(4):337-40. PubMed PMID: 10404543.

12: Sheu SY, Lai CH, Chiang HC. Inhibition of xanthine oxidase by purpurogallin and silymarin group. Anticancer Res. 1998 Jan-Feb;18(1A):263-7. PubMed PMID: 9568088.

13: Zeng LH, Rootman DS, Burnstein A, Wu J, Wu TW. Morin hydrate: a better protector than purpurogallin of corneal endothelial cell damage induced by xanthine oxidase and SIN-1. Curr Eye Res. 1998 Feb;17(2):149-52. PubMed PMID: 9523092.

14: Inamori Y, Muro C, Sajima E, Katagiri M, Okamoto Y, Tanaka H, Sakagami Y, Tsujibo H. Biological activity of purpurogallin. Biosci Biotechnol Biochem. 1997 May;61(5):890-2. PubMed PMID: 9178568.

15: Wu TW, Zeng LH, Wu J, Fung KP, Weisel RD, Hempel A, Camerman N. Molecular structure and antioxidant specificity of purpurogallin in three types of human cardiovascular cells. Biochem Pharmacol. 1996 Oct 11;52(7):1073-80. PubMed PMID: 8831727.

16: Fung KP, Wu TW, Lui CP. Purpurogallin inhibits DNA synthesis of murine fibrosarcoma L-929 and human U-87 MG glioblastoma cells in vitro. Chemotherapy. 1996 May-Jun;42(3):199-205. PubMed PMID: 8983887.

17: Nozaki O, Ji X, Kricka LJ. New enhancers for the chemiluminescent peroxidase catalysed chemiluminescent oxidation of pyrogallol and purpurogallin. J Biolumin Chemilumin. 1995 May-Jun;10(3):151-6. PubMed PMID: 7676857.

18: Prasad K, Kapoor R, Lee P. Purpurogallin, a scavenger of polymorphonuclear leukocyte-derived oxyradicals. Mol Cell Biochem. 1994 Oct 12;139(1):27-32. PubMed PMID: 7854340.

19: Rootman DS, Bindish R, Zeng LH, Hasany SM, Wu TW. Purpurogallin as a cytoprotector of cultured rabbit corneal endothelium. Can J Ophthalmol. 1994 Oct;29(5):220-3. PubMed PMID: 7859173.

20: Prasad K, Laxdal VA. Evaluation of hydroxyl radical-scavenging property of purpurogallin using high pressure liquid chromatography. Mol Cell Biochem. 1994 Jun 29;135(2):153-8. PubMed PMID: 7838143.

Explore Compound Types